![molecular formula C18H14N2O3S B1682947 1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl]- CAS No. 1005201-24-0](/img/structure/B1682947.png)
1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl]-
Overview
Description
- TCS 2002, also known as 2-Methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl]-1,3,4-oxadiazole, is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β) with an IC50 of 35 nM .
- GSK-3β plays a crucial role in various cellular processes, including glycogen metabolism, cell cycle regulation, and neuronal function.
Mechanism of Action
Target of Action
TCS 2002, also known as “1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl]-”, is a potent inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a crucial role in cellular processes such as glucose regulation, apoptosis, and cell differentiation .
Mode of Action
TCS 2002 interacts with its target, GSK-3β, by inhibiting its activity. This inhibition is achieved by blocking the synthesis of fatty acids through the inhibition of enoyl reductase . This interaction prevents bacterial propagation and eventually leads to cell death .
Biochemical Pathways
The inhibition of GSK-3β by TCS 2002 affects several biochemical pathways. GSK-3β is involved in the Wnt signaling pathway, which plays a role in cell proliferation and differentiation. By inhibiting GSK-3β, TCS 2002 can potentially influence these cellular processes .
Pharmacokinetics
This suggests that TCS 2002 can be effectively absorbed and distributed within the body, reaching its target sites to exert its inhibitory effects .
Result of Action
The primary result of TCS 2002’s action is the inhibition of GSK-3β, leading to the disruption of various cellular processes. For instance, it has been shown that oral administration of TCS 2002 inhibits cold water stress-induced tau hyperphosphorylation in the mouse brain . This suggests potential applications of TCS 2002 in the treatment of neurodegenerative disorders.
Action Environment
The action of TCS 2002 can be influenced by various environmental factors. For instance, TCS 2002 is commonly detected in aquatic ecosystems, as it is only partially removed during the wastewater treatment process . The continuous exposure of aquatic organisms to TCS 2002, coupled with its bioaccumulation potential, have led to detectable levels of the antimicrobial in a number of aquatic species . This highlights the importance of considering environmental factors when evaluating the action, efficacy, and stability of TCS 2002.
Biochemical Analysis
Biochemical Properties
TCS 2002 plays a crucial role in biochemical reactions by inhibiting the activity of GSK-3β, an enzyme involved in various cellular processes, including glycogen metabolism, cell signaling, and gene expression. The inhibition of GSK-3β by TCS 2002 leads to a decrease in tau phosphorylation, which is associated with neurodegenerative diseases . Additionally, TCS 2002 interacts with other biomolecules, such as tau proteins, by preventing their hyperphosphorylation and aggregation .
Cellular Effects
TCS 2002 exerts significant effects on various types of cells and cellular processes. In neuronal cells, TCS 2002 has been shown to reduce tau hyperphosphorylation, thereby ameliorating cognitive deficits in models of Alzheimer’s disease . The compound also influences cell signaling pathways, such as the Wnt/β-catenin pathway, by inhibiting GSK-3β activity . This inhibition leads to increased β-catenin levels, which can promote cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of TCS 2002 involves its binding to the ATP-binding site of GSK-3β, thereby inhibiting the enzyme’s activity . This inhibition prevents the phosphorylation of downstream substrates, such as tau proteins, and modulates gene expression by affecting transcription factors like β-catenin . The compound’s ability to cross the blood-brain barrier further enhances its therapeutic potential for neurodegenerative diseases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of TCS 2002 have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity against GSK-3β for extended periods . Long-term studies have shown that TCS 2002 can maintain its efficacy in reducing tau hyperphosphorylation and improving cognitive function in animal models of Alzheimer’s disease .
Dosage Effects in Animal Models
The effects of TCS 2002 vary with different dosages in animal models. At lower doses, the compound effectively inhibits GSK-3β activity and reduces tau phosphorylation without causing significant adverse effects . At higher doses, TCS 2002 may exhibit toxic effects, such as hepatotoxicity and gastrointestinal disturbances . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
TCS 2002 is involved in metabolic pathways related to its inhibition of GSK-3β. The compound interacts with enzymes and cofactors involved in glycogen metabolism, leading to altered metabolic flux and changes in metabolite levels . Additionally, TCS 2002 may affect other signaling pathways, such as the insulin signaling pathway, by modulating GSK-3β activity .
Transport and Distribution
Within cells and tissues, TCS 2002 is transported and distributed through interactions with transporters and binding proteins . The compound’s ability to cross the blood-brain barrier allows it to accumulate in the brain, where it exerts its therapeutic effects . TCS 2002’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
TCS 2002’s subcellular localization is primarily within the cytoplasm, where it interacts with GSK-3β and other target proteins . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target enzymes and substrates . Post-translational modifications and targeting signals may also play a role in directing TCS 2002 to specific cellular compartments .
Preparation Methods
- Synthetic routes for TCS 2002 are not extensively documented in the literature. it is chemically synthesized using appropriate reagents and conditions.
- Industrial production methods are proprietary, but they likely involve efficient synthetic strategies to achieve high purity.
Chemical Reactions Analysis
- TCS 2002 undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents include oxidants (e.g., peroxides), reducing agents (e.g., hydrides), and nucleophiles (e.g., amines).
- Major products formed depend on the specific reaction conditions.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C18H14N2O3S
- Molecular Weight : 338.38 g/mol
- CAS Number : 1005201-24-0
The structure includes a benzofuran moiety and a methylsulfinyl group, which contribute to its biological activity and interaction with various biological targets.
Glycogen Synthase Kinase-3 Beta Inhibition
One of the most notable applications of this compound is as an inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3β). GSK-3β is involved in numerous cellular processes including metabolism, cell differentiation, and apoptosis. Inhibiting this kinase has implications for treating diseases such as:
- Alzheimer's Disease : The compound has shown potential in reducing tau hyperphosphorylation, a hallmark of Alzheimer's pathology. Studies indicate that it can significantly inhibit tau phosphorylation by approximately 35% under stress conditions .
- Cancer : The modulation of Wnt/β-catenin signaling pathways through GSK-3β inhibition positions this compound as a candidate for cancer therapeutics. Its selective inhibition profile suggests minimal off-target effects compared to other kinase inhibitors .
Neuroprotective Effects
Research indicates that derivatives of 1,3,4-Oxadiazole may exhibit neuroprotective properties. In animal models, the compound has been linked to improved neuronal survival and function under stress conditions. This suggests its potential use in neurodegenerative diseases beyond Alzheimer's .
Case Study 1: Inhibition of Tau Hyperphosphorylation
In a study conducted by Saitoh et al., it was demonstrated that the oxadiazole derivative effectively inhibited GSK-3β activity in neuronal cells. The study highlighted the compound's ability to cross the blood-brain barrier and exert neuroprotective effects against tau pathology in transgenic mouse models .
Case Study 2: Selectivity and Efficacy
Further investigations into the selectivity of this compound revealed that it does not inhibit several other kinases at concentrations up to 10 µM. This selectivity is crucial for minimizing side effects associated with broader-spectrum kinase inhibitors .
Potential Toxicity and Safety Profile
While the therapeutic potential is promising, it is essential to consider the safety profile of 1,3,4-Oxadiazole derivatives. Preliminary toxicity assessments indicate moderate toxicity levels; however, further studies are required to fully elucidate the safety margins for clinical use .
Comparison with Similar Compounds
- TCS 2002’s uniqueness lies in its specific GSK-3β inhibitory activity.
- Similar compounds include other GSK-3β inhibitors like lithium salts and SB216763.
Biological Activity
1,3,4-Oxadiazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, the compound 1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl]- (often referred to as TCS 2002) has been studied for its potential therapeutic applications, particularly in the context of neurodegenerative diseases and cancer.
- Molecular Formula : CHNOS
- Molecular Weight : 338.38 g/mol
- CAS Number : 1005201-24-0
Structural Characteristics
The structure of TCS 2002 features a benzofuran moiety linked to a methylsulfinyl phenyl group and an oxadiazole ring, contributing to its pharmacological properties.
TCS 2002 is primarily recognized as a potent inhibitor of glycogen synthase kinase 3 beta (GSK-3β), with an IC value of approximately 35 nM . GSK-3β is implicated in various cellular processes, including cell differentiation and metabolism, making it a target for drugs aimed at treating conditions such as Alzheimer’s disease and certain cancers .
Neuroprotective Effects
In vivo studies have demonstrated that TCS 2002 can significantly inhibit tau hyperphosphorylation in models of cold water stress, reducing tau phosphorylation by approximately 35% . This effect is crucial as hyperphosphorylated tau is a hallmark of neurodegenerative diseases like Alzheimer's .
Anticancer Activity
Research indicates that TCS 2002 exhibits anticancer properties by modulating the Wnt/β-catenin signaling pathway. This pathway is often dysregulated in various cancers, and its inhibition can lead to reduced tumor growth and proliferation .
Selectivity Profile
Notably, TCS 2002 has shown selectivity for GSK-3β over other kinases, demonstrating no inhibitory activity against several tyrosine and serine/threonine kinases at concentrations up to 10 μM , which highlights its potential as a targeted therapeutic agent .
Pharmacokinetics
TCS 2002 displays favorable pharmacokinetic properties:
- Bioavailability : Approximately 40%
- Solubility : Around 38 μg/mL
These characteristics suggest that TCS 2002 may be effectively absorbed and utilized within biological systems .
Comparative Biological Activity of Related Oxadiazoles
The following table summarizes the biological activities of various oxadiazole derivatives related to TCS 2002:
Study on Neuroprotective Effects
A study by Saitoh et al. (2009) explored the neuroprotective effects of TCS 2002 in mouse models. The findings indicated a significant reduction in tau phosphorylation levels when treated with TCS 2002 compared to controls, supporting its potential use in Alzheimer's therapy .
Anticancer Applications
Research published in Eur J Med Chem highlighted the anticancer efficacy of oxadiazole derivatives, including TCS 2002, noting their ability to inhibit cancer cell proliferation through GSK-3β modulation .
Properties
IUPAC Name |
2-methyl-5-[3-(4-methylsulfinylphenyl)-1-benzofuran-5-yl]-1,3,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c1-11-19-20-18(23-11)13-5-8-17-15(9-13)16(10-22-17)12-3-6-14(7-4-12)24(2)21/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKYSTKYIVULEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC3=C(C=C2)OC=C3C4=CC=C(C=C4)S(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647722 | |
Record name | 2-{3-[4-(Methanesulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005201-24-0 | |
Record name | 2-{3-[4-(Methanesulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.